molecular formula C15H15ClN2O4 B2801086 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-36-1

3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2801086
CAS No.: 1105242-36-1
M. Wt: 322.75
InChI Key: CTTZJUWPLIEHAO-UHFFFAOYSA-N
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Description

3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spiro compound derived from Meldrum’s acid, featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core substituted with a (5-chloropyridin-2-yl)amino methylene group. Spiro compounds of this class are structurally unique due to their orthogonal ring systems and non-planar conformations, which confer distinct physicochemical properties.

Properties

IUPAC Name

3-[[(5-chloropyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-10-4-5-12(17-8-10)18-9-11-13(19)21-15(22-14(11)20)6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTZJUWPLIEHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a furan derivative reacts with a dienophile in the presence of a catalyst such as l-proline . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridinyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural and crystallographic data for 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and its analogs:

Compound Name (Substituent) Crystal System Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Ref.
3-((4-Chlorophenylamino)methylene)- Triclinic P-1 a = 5.9448, b = 9.782, c = 13.480
α = 100.28°, β = 100.66°, γ = 97.83°
Intra-/intermolecular H-bonds, C–H⋯π
3-((2-Nitrophenylamino)methylene)- Monoclinic P21/c a = 12.472, b = 11.856, c = 10.643
β = 99.83°
Intra-/intermolecular H-bonds, π⋯π stacking
3-((2-Hydroxyphenylamino)methylene)- (HMD) Monoclinic P21/c Not reported O–H⋯O H-bonds, π→π* charge transfer
3-(2,4-Dichlorobenzylidene)- Monoclinic P21/c a = 12.283, b = 5.6367, c = 20.055
β = 102.00°
C–H⋯O, distorted boat conformation of dioxane ring
3-(4-Hydroxybenzyl)- Not reported - - O–H⋯O H-bonds

Key Observations:

  • Substituent Effects on Crystal Packing: Electron-withdrawing groups (e.g., –NO₂ in the 2-nitrophenyl derivative) promote π⋯π stacking interactions, whereas –Cl (4-chlorophenyl) favors C–H⋯π and hydrogen bonding. The pyridinyl group in the target compound may enhance directional H-bonding due to nitrogen lone pairs .
  • Conformational Flexibility: The 1,3-dioxane ring adopts a distorted boat conformation in halogenated benzylidene derivatives (e.g., 2,4-dichloro), while the cyclohexane ring remains in a chair conformation .

Biological Activity

The compound 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (CAS Number: 1105242-36-1) is a synthetic organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN2O4C_{15}H_{15}ClN_2O_4 with a molecular weight of 322.74 g/mol. Its structure features a spirocyclic system that is known for conferring various biological activities.

PropertyValue
Molecular FormulaC15H15ClN2O4
Molecular Weight322.74 g/mol
CAS Number1105242-36-1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

A notable case study demonstrated that a related compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development into therapeutic agents .

Antimicrobial Properties

Compounds containing chloropyridine moieties are recognized for their antimicrobial activity. The specific compound under review has shown promising results against several bacterial strains in preliminary assays. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

In vitro studies revealed that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary screening has indicated activity against cytidine triphosphate synthase (CTPS), an enzyme critical for nucleotide synthesis in proliferative diseases such as cancer. Inhibition of CTPS could lead to reduced proliferation of tumor cells, making this compound a candidate for further investigation in oncological research .

The biological activity of 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is hypothesized to involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cyclins and cyclin-dependent kinases (CDKs), halting cell division.
  • Antimicrobial Mechanism : Disruption of bacterial membrane integrity and inhibition of protein synthesis.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in PubMed Central highlighted the efficacy of related spirocyclic compounds in inhibiting tumor growth in xenograft models, demonstrating a reduction in tumor size and improved survival rates in treated groups .
  • Antimicrobial Assays : Research conducted on structurally similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with further investigations needed to elucidate the precise mechanisms involved .
  • CTPS Inhibition : A patent application discussed the development of CTPS inhibitors for cancer treatment, indicating that this class of compounds could play a significant role in therapeutic strategies targeting nucleotide metabolism .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and how is its purity validated?

Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation reaction between 1,5-dioxaspiro[5.5]undecane-2,4-dione (Meldrum’s acid derivative) and 5-chloropyridin-2-amine. A typical procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., acetonitrile) with a catalytic base like piperidine. Post-reaction, the product is purified via recrystallization from ethanol or methanol.
Validation:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent).
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include the spirocyclic carbonyl groups (δ ~165–175 ppm in ¹³C NMR) and the methylene proton adjacent to the chloropyridinyl group (δ ~6.5–7.5 ppm in ¹H NMR) .
    • Mass Spectrometry (EI-MS): Look for the molecular ion peak at m/z ~336 (C₁₅H₁₄ClN₂O₅) .

Basic: How is the crystal structure of this compound determined, and what parameters are critical for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization: Slow evaporation of a saturated solution in dichloromethane/hexane.

Data Collection: Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 293 K .

Refinement:

  • Space Group: Likely monoclinic (e.g., P2₁/c) or triclinic (P1), depending on substituent steric effects .
  • R Factors: Aim for R₁ < 0.05 and wR₂ < 0.15 after full-matrix least-squares refinement .
  • Key Metrics: Unit cell dimensions (e.g., a = 7.06 Å, b = 9.51 Å for triclinic analogs) and torsion angles to confirm spirocyclic geometry .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

  • NMR vs. X-ray: If NMR shows multiple conformers (e.g., split peaks), use variable-temperature NMR to assess exchange rates. Compare with X-ray torsional angles to identify dominant conformers .
  • Electron Density Maps: Check for disorder in the X-ray structure (e.g., partial occupancy of the chloropyridinyl group), which may require dual refinement models .
  • Complementary Techniques: Pair SC-XRD with DFT calculations (B3LYP/6-31G*) to model solution-phase behavior .

Advanced: What strategies are effective for studying the reactivity of the exocyclic methylene group in this compound?

Methodological Answer:
The α,β-unsaturated carbonyl system is prone to nucleophilic attack and cycloaddition:

  • Michael Addition: React with amines (e.g., benzylamine) in THF at 60°C; monitor via IR loss of the carbonyl stretch (~1700 cm⁻¹) .
  • Diels-Alder Reactions: Use maleic anhydride as a dienophile; confirm regioselectivity via NOESY (proximity of the chloropyridinyl group to the adduct) .
  • Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and solvent polarity .

Advanced: How do substituents on the pyridinyl moiety influence the compound’s photophysical properties?

Methodological Answer:
The 5-chloro group enhances electron-withdrawing effects, altering electronic transitions:

  • Fluorescence Studies: Compare quantum yields (Φ) with analogs (e.g., 5-methylpyridinyl derivatives) in ethanol. Use a fluorimeter (excitation at 320 nm) .
  • TD-DFT Calculations: Predict absorption maxima (λₘₐₓ) by modeling HOMO→LUMO transitions. Chlorine substitution typically red-shifts λₘₐₓ by 10–15 nm due to reduced bandgap .
  • Solvatochromism: Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess dipole moment changes .

Advanced: What experimental designs mitigate challenges in synthesizing enantiopure forms of this spirocyclic compound?

Methodological Answer:
The spiro center’s rigidity complicates resolution:

  • Chiral Catalysts: Use Jacobsen’s thiourea catalyst for asymmetric Knoevenagel reactions (e.g., 90% ee achieved in related spiro compounds) .
  • Chiral HPLC: Employ a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers; validate via circular dichroism .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with (1R)-(-)-camphorsulfonic acid and recrystallize .

Advanced: How can computational methods predict bioactivity or material properties of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The chloropyridinyl group may hydrogen bond to active-site residues .
  • QSAR Models: Corrogate substituent electronegativity (Cl vs. OMe) with experimental IC₅₀ values from enzyme inhibition assays .
  • Band Structure Calculations (VASP): For material applications, compute HOMO-LUMO gaps to predict conductivity or optical properties .

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